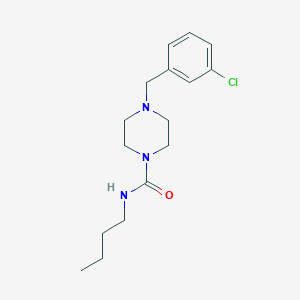![molecular formula C23H18IN3O B5415801 6-iodo-3-(2-phenylethyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5415801.png)
6-iodo-3-(2-phenylethyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-iodo-3-(2-phenylethyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. It has been widely studied for its potential use in scientific research, particularly in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 6-iodo-3-(2-phenylethyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been found to bind to the dopamine receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. For example, in cancer research, it has been found to induce apoptosis (cell death) in cancer cells, while in Alzheimer's research, it has been shown to improve cognitive function and reduce amyloid-beta plaque formation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-iodo-3-(2-phenylethyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone is its versatility in scientific research. It can be used in a wide range of applications, and its pharmacological activities make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety measures and dosage levels to minimize any adverse effects.
Zukünftige Richtungen
There are several future directions for research involving 6-iodo-3-(2-phenylethyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is its potential use as an antiviral agent, particularly in the treatment of HIV and hepatitis C. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations in its use.
Synthesemethoden
The synthesis of 6-iodo-3-(2-phenylethyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the condensation of 2-aminobenzonitrile with 2-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-phenylethylbromide and iodine to yield the final product.
Wissenschaftliche Forschungsanwendungen
6-iodo-3-(2-phenylethyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential use in medicinal chemistry. It has been found to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and antifungal properties. In addition, it has been shown to be effective in treating various diseases such as Alzheimer's, Parkinson's, and Huntington's.
Eigenschaften
IUPAC Name |
6-iodo-3-(2-phenylethyl)-2-[(E)-2-pyridin-2-ylethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18IN3O/c24-18-9-11-21-20(16-18)23(28)27(15-13-17-6-2-1-3-7-17)22(26-21)12-10-19-8-4-5-14-25-19/h1-12,14,16H,13,15H2/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCBPSNSNUSYTN-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B5415720.png)
![N-(1-(hydroxymethyl)-2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)acetamide](/img/structure/B5415727.png)
![8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5415731.png)
![1-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5415743.png)


![3-methyl-4-[2-(2-propyn-1-yloxy)benzylidene]-5(4H)-isoxazolone](/img/structure/B5415768.png)
![4-(1-{[6-(3,4-dimethylpiperazin-1-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)morpholine](/img/structure/B5415770.png)
![4-(2-fluoro-5-methylphenoxy)-1-[2-(methylthio)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5415779.png)
![N-allyl-3,4-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5415789.png)
![5-bicyclo[2.2.1]hept-5-en-2-yl-4-hydroxy-4,5-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3-oxazolidin-2-one](/img/structure/B5415794.png)
![6-({1-[2-(4-sec-butylphenoxy)ethyl]-1H-indol-3-yl}methylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5415795.png)
![2-[6-(1-piperidinyl)-4-pyrimidinyl]phenol](/img/structure/B5415804.png)
![2-(2-methoxy-6-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5415809.png)